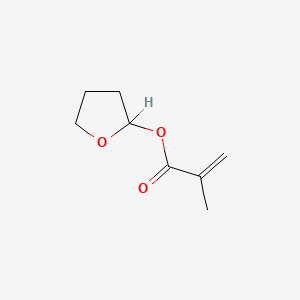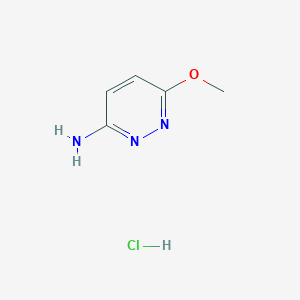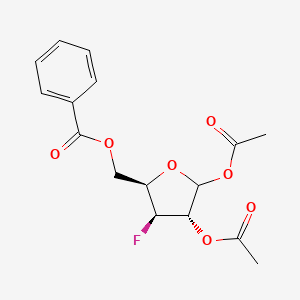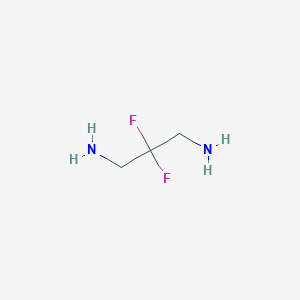
2,2-二氟丙烷-1,3-二胺
描述
2,2-Difluoropropane-1,3-diamine is a chemical compound with the molecular formula C3H10Cl2F2N2 . It is also known as 2,2-Difluoropropane-1,3-Diamine Dihydrochloride .
Synthesis Analysis
The synthesis of 2,2-Difluoropropane-1,3-diamine involves three reactions: fluorination, amidation, and reduction . The diethyl malonate as substrate first reacts with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM is amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA is reduced via boron hydride (BH3) to obtain the final product DFPDA .Molecular Structure Analysis
The molecular weight of 2,2-Difluoropropane-1,3-diamine is 183.0277064 . The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
The reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .科学研究应用
合成与催化
2,2-二氟丙烷-1,3-二胺在合成化学中扮演着重要的角色。它参与金属催化的 1,2-二胺化反应,对于构建天然产物和药物至关重要。这些反应对于创建手性 1,2-二胺至关重要,而手性 1,2-二胺用于不对称合成和催化 (Cardona & Goti, 2009)。
材料科学与聚合物化学
在材料科学中,该化合物有助于新型氟化聚酰亚胺的开发。这些聚合物表现出良好的溶解性、柔韧性和透明性,并用于制造具有独特光学和介电特性的薄膜 (Guan et al., 2014)。此外,它影响聚醚酰亚胺的光学性质,影响其无色、溶解度和热性能 (Li et al., 2019)。
绿色化学与环境应用
在绿色化学领域,2,2-二氟丙烷-1,3-二胺用于二氧化碳加氢生成甲酸等工艺中,该工艺由二胺官能化的离子液体促进。这代表了利用二氧化碳的一种环保方法 (Zhang et al., 2009)。
生物化学与发酵工艺
从生物化学角度来看,对 1,3-二氨基丙烷等分子结构的研究提供了对氢键和与水的相互作用的见解,这对于理解生物系统和发酵过程至关重要 (Czarnecki, 2012)。
安全和危害
The safety information for 2,2-Difluoropropane-1,3-diamine indicates that it has a GHS07 signal word “Warning” and hazard statements H315-H319-H335-H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
2,2-Difluoropropane-1,3-diamine (DFPDA) is primarily used as a key functional monomer in the preparation of chlorine-resistant composite reverse osmosis membranes . These membranes are commonly made of aromatic polyamide and are prone to oxidation . DFPDA helps enhance the resistance of these membranes to chlorine, thereby extending their lifespan and improving their performance .
Mode of Action
DFPDA interacts with its targets, the aromatic polyamide composite reverse osmosis membranes, through a process known as interfacial polymerization . This process involves the reaction of two or more monomers at an interface to form a polymer, which in this case, is the chlorine-resistant membrane .
Biochemical Pathways
The synthesis of DFPDA involves three main reactions: fluorination, amidation, and reduction . The substrate, diethyl malonate, first reacts with a fluorination reagent to produce 2,2-difluoro-diethyl-malonate (DFDEM). The DFDEM is then amidated by ammonia water to prepare 2,2-difluoro-malonamide (DFMA). Finally, the DFMA is reduced via boron hydride (BH3) to obtain DFPDA .
Result of Action
The primary result of DFPDA’s action is the formation of a chlorine-resistant composite reverse osmosis membrane . This membrane is less susceptible to oxidation, thereby improving its durability and performance in water purification processes .
Action Environment
The efficacy and stability of DFPDA’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the interfacial polymerization process . Furthermore, the presence of impurities or contaminants in the reaction environment could potentially interfere with the synthesis of DFPDA and the subsequent formation of the chlorine-resistant membrane .
属性
IUPAC Name |
2,2-difluoropropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPZQKUJWIBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304876 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159029-29-5 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



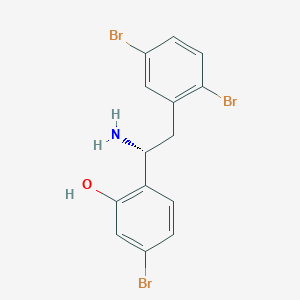
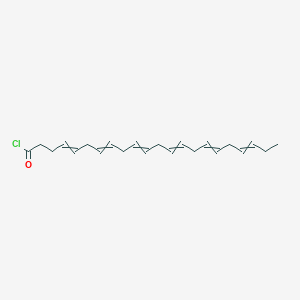


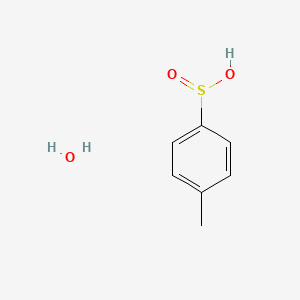
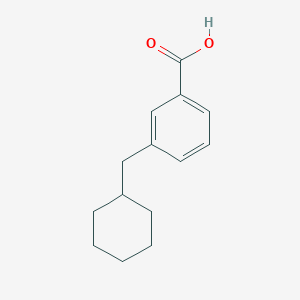
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
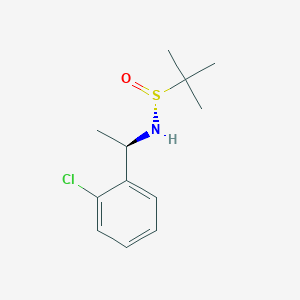

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
